1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyridin-2-yl)cyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyridin-2-yl)cyclobutane-1-carboxylic acid is a complex organic compound that features a cyclobutane ring substituted with a pyridin-2-yl group and a fluoren-9-ylmethoxycarbonyl-protected amino group
Preparation Methods
The synthesis of 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyridin-2-yl)cyclobutane-1-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common method involves the protection of the amino group with the fluoren-9-ylmethoxycarbonyl (Fmoc) group, followed by the formation of the cyclobutane ring through cyclization reactions. The pyridin-2-yl group is then introduced via substitution reactions. The reaction conditions often include the use of reagents such as sodium azide, isobutoxycarbonyl chloride, and various solvents .
Chemical Reactions Analysis
1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyridin-2-yl)cyclobutane-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridin-2-yl group, using reagents like sodium hydride or potassium tert-butoxide.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules
Scientific Research Applications
1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyridin-2-yl)cyclobutane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: The compound is utilized in the study of protein-ligand interactions and enzyme mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyridin-2-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoren-9-ylmethoxycarbonyl group acts as a protective group, allowing the compound to selectively interact with its target without undergoing premature reactions. The cyclobutane ring and pyridin-2-yl group contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyridin-2-yl)cyclobutane-1-carboxylic acid can be compared with other similar compounds, such as:
1-[(9H-fluoren-9-yl)methoxycarbonyl]amino-cyclobutane-1-carboxylic acid: This compound lacks the pyridin-2-yl group, making it less versatile in certain applications.
1-[(9H-fluoren-9-yl)methoxycarbonyl]amino-2-methylcyclobutane-1-carboxylic acid: The presence of a methyl group instead of a pyridin-2-yl group alters its chemical reactivity and binding properties
Properties
Molecular Formula |
C25H22N2O4 |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyridin-2-ylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C25H22N2O4/c28-23(29)25(13-16(14-25)22-11-5-6-12-26-22)27-24(30)31-15-21-19-9-3-1-7-17(19)18-8-2-4-10-20(18)21/h1-12,16,21H,13-15H2,(H,27,30)(H,28,29) |
InChI Key |
BGGXLQYSDMZZMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=CC=CC=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.